molecular formula C7H5Br2NO2 B12961970 2-(4,6-Dibromopyridin-2-yl)acetic acid CAS No. 1393541-16-6

2-(4,6-Dibromopyridin-2-yl)acetic acid

Katalognummer: B12961970
CAS-Nummer: 1393541-16-6
Molekulargewicht: 294.93 g/mol
InChI-Schlüssel: QSRKXVOXNYTNII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridineacetic acid using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and reaction times to ensure the selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for 2-(4,6-Dibromopyridin-2-yl)acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,6-Dibromopyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(4,6-Dibromopyridin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dibromopyridine-4-acetic acid: Similar in structure but with different bromine positions.

    2-(6-Bromopyridin-2-yl)acetic acid: Contains only one bromine atom.

    2-Bromo-4-pyridineacetic acid: Another brominated pyridine derivative.

Uniqueness

2-(4,6-Dibromopyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine atoms and the acetic acid group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

1393541-16-6

Molekularformel

C7H5Br2NO2

Molekulargewicht

294.93 g/mol

IUPAC-Name

2-(4,6-dibromopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5Br2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI-Schlüssel

QSRKXVOXNYTNII-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CC(=O)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.